Cas no 157424-76-5 (tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate)
tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,(2E)-2,4-pentadienyl-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (E)- (9CI)
- tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate
- TERT-BUTYL N-[(2E)-PENTA-2,4-DIEN-1-YL]CARBAMATE
- tert-butyl N-[(2E)-penta-2,4-dienyl]carbamate
- 157424-76-5
- SCHEMBL8083221
- SCHEMBL8083217
- EN300-21837760
-
- MDL: MFCD28957271
- Inchi: 1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6+
- InChI Key: WMOXWVRJMDXJKS-VOTSOKGWSA-N
- SMILES: O(C(NC/C=C/C=C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 183.12601
- Monoisotopic Mass: 183.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21837760-0.05g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 0.05g |
$948.0 | 2023-09-16 | ||
| Enamine | EN300-21837760-0.1g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 0.1g |
$993.0 | 2023-09-16 | ||
| Enamine | EN300-21837760-0.25g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 0.25g |
$1038.0 | 2023-09-16 | ||
| Enamine | EN300-21837760-0.5g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 0.5g |
$1084.0 | 2023-09-16 | ||
| Enamine | EN300-21837760-1.0g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 1g |
$1129.0 | 2023-05-25 | ||
| Enamine | EN300-21837760-2.5g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 2.5g |
$2211.0 | 2023-09-16 | ||
| Enamine | EN300-21837760-5.0g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 5g |
$3273.0 | 2023-05-25 | ||
| Enamine | EN300-21837760-10.0g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 10g |
$4852.0 | 2023-05-25 | ||
| Enamine | EN300-21837760-1g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 1g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-21837760-5g |
tert-butyl N-[(2E)-penta-2,4-dien-1-yl]carbamate |
157424-76-5 | 5g |
$3273.0 | 2023-09-16 |
tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate
Recent Advances in the Study of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate (CAS: 157424-76-5) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate (CAS: 157424-76-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique diene structure and tert-butyl carbamate functional group, has been explored for its potential applications in drug discovery, organic synthesis, and as a key intermediate in the development of novel therapeutics. Recent studies have highlighted its utility in click chemistry, bioconjugation, and as a precursor for bioactive molecules.
One of the most notable advancements involves the use of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate in the synthesis of complex heterocyclic compounds. Researchers have demonstrated its efficacy in Diels-Alder reactions, where it serves as a diene component, enabling the construction of pharmacologically relevant scaffolds. The compound's reactivity and stability under various conditions make it a versatile tool in medicinal chemistry, particularly in the design of small-molecule inhibitors targeting enzymes involved in disease pathways.
In addition to its synthetic applications, recent investigations have explored the biological activity of derivatives of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate. Preliminary in vitro studies suggest that certain analogs exhibit promising activity against cancer cell lines, with mechanisms of action involving interference with cellular proliferation and apoptosis pathways. These findings underscore the potential of this compound as a lead structure for the development of anticancer agents.
Furthermore, the compound's role in bioconjugation strategies has been a focal point of recent research. Its diene moiety allows for efficient coupling with dienophiles, facilitating the labeling of biomolecules such as proteins and nucleic acids. This property is particularly valuable in the development of targeted drug delivery systems and diagnostic probes, where precise molecular recognition is critical.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate-derived compounds. Ongoing research aims to address these limitations through structural modifications and formulation strategies, with the goal of enhancing bioavailability and reducing off-target effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully realize the therapeutic potential of this compound.
In conclusion, tert-butyl N-(2E)-penta-2,4-dien-1-ylcarbamate (CAS: 157424-76-5) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug discovery, with recent studies highlighting its potential in addressing unmet medical needs. Continued exploration of its properties and derivatives is expected to yield significant advancements in the field.
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